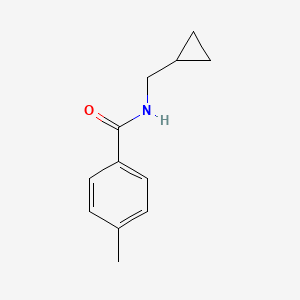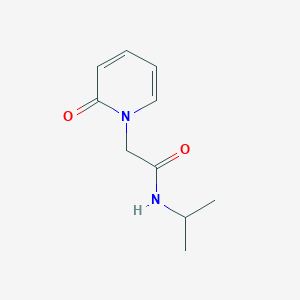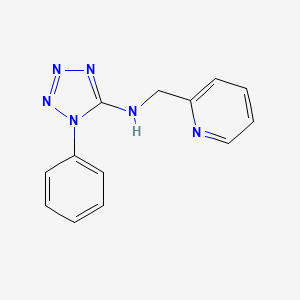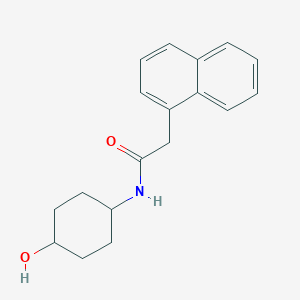![molecular formula C17H22N2O2 B7474073 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain, and its inhibition by CPP-115 leads to an increase in GABA levels and enhanced inhibitory neurotransmission. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide leads to an increase in GABA levels and enhanced inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide are primarily related to its ability to enhance inhibitory neurotransmission in the brain. This leads to a reduction in neuronal excitability and an overall calming effect on the brain. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide for lab experiments is its high potency and selectivity for GABA transaminase inhibition. This makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, the complex synthesis process and specialized equipment required for its preparation may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Another area of interest is the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide and its potential long-term effects on brain function.
Synthesemethoden
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then subjected to various reactions to yield the final product. The process is relatively complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide has shown promising results in reducing seizure activity, preventing relapse in drug addiction, and reducing anxiety and depressive-like behaviors.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-2-4-14(11-12)16(20)18-15-7-9-19(10-8-15)17(21)13-5-6-13/h2-4,11,13,15H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEKSYBEJWBBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)

![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)



![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)